N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-hydroxyquinoline-4-carboxamide
Beschreibung
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-hydroxyquinoline-4-carboxamide is a heterocyclic compound featuring a quinoline core substituted with a hydroxyl group at position 2 and a carboxamide moiety at position 3. The carboxamide nitrogen is further linked to a 5-ethyl-1,3,4-thiadiazole ring. The compound’s synthesis typically involves coupling reactions using reagents like HATU and DIPEA, though yields may vary significantly depending on substituent effects .
Eigenschaften
Molekularformel |
C14H12N4O2S |
|---|---|
Molekulargewicht |
300.34 g/mol |
IUPAC-Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-oxo-1H-quinoline-4-carboxamide |
InChI |
InChI=1S/C14H12N4O2S/c1-2-12-17-18-14(21-12)16-13(20)9-7-11(19)15-10-6-4-3-5-8(9)10/h3-7H,2H2,1H3,(H,15,19)(H,16,18,20) |
InChI-Schlüssel |
ZHZXGYLVTXMZHE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC(=O)NC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesis of 5-Ethyl-1,3,4-thiadiazol-2-amine
The 5-ethyl-1,3,4-thiadiazol-2-amine moiety is synthesized via cyclocondensation reactions. A common approach involves reacting thiosemicarbazide with ethyl-containing precursors under acidic conditions. For example, ethyl thioamide and hydrazine hydrate undergo cyclization in the presence of phosphorus oxychloride to form the thiadiazole ring .
Table 1: Reaction Conditions for 5-Ethyl-1,3,4-thiadiazol-2-amine Synthesis
| Reagents | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Ethyl thioamide, NH₂NH₂ | POCl₃ | 80–90 | 78 |
| Ethyl chloroacetate, CS₂ | Ethanol | Reflux | 65 |
The ethyl group is introduced either via pre-functionalized starting materials or through post-synthetic modifications. Bromination followed by nucleophilic substitution with ethyl Grignard reagents has also been reported .
Preparation of 2-Hydroxyquinoline-4-carboxylic Acid
The quinoline core is synthesized via the Skraup reaction, where aniline derivatives react with glycerol and sulfuric acid. Subsequent oxidation and functionalization yield 2-hydroxyquinoline-4-carboxylic acid.
Table 2: Synthetic Routes for 2-Hydroxyquinoline-4-carboxylic Acid
| Method | Reagents | Key Step | Yield (%) |
|---|---|---|---|
| Skraup Synthesis | Glycerol, H₂SO₄ | Cyclization of aniline | 72 |
| Pfitzinger Reaction | Isatin, KOH | Alkaline hydrolysis | 68 |
The carboxylic acid group at position 4 is introduced via oxidation of a methyl group using potassium permanganate under acidic conditions .
Carboxamide Bond Formation
The final step involves coupling 2-hydroxyquinoline-4-carboxylic acid with 5-ethyl-1,3,4-thiadiazol-2-amine. Activation of the carboxylic acid using thionyl chloride (SOCl₂) forms the acyl chloride, which reacts with the amine in anhydrous dichloromethane.
Table 3: Coupling Agents and Reaction Outcomes
| Coupling Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| SOCl₂ | DCM | 25 | 85 |
| EDCl/HOBt | DMF | 0–5 | 78 |
Alternative methods employ carbodiimide-based coupling agents (e.g., EDCl) with catalytic hydroxybenzotriazole (HOBt) to minimize side reactions .
Optimization of Reaction Conditions
Key parameters affecting yield include temperature, solvent polarity, and catalyst loading. For instance, increasing the reaction temperature to 40°C during acyl chloride formation improves conversion rates but risks decomposition.
Table 4: Temperature-Dependent Yield Optimization
| Step | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Acyl chloride formation | 25 | 85 | 98 |
| 40 | 92 | 95 |
Solvent screening reveals that polar aprotic solvents like DMF enhance amine reactivity but may require longer reaction times .
Industrial-Scale Production Considerations
Scalable synthesis necessitates cost-effective reagents and streamlined purification. Continuous flow reactors have been proposed for the thiadiazole cyclization step, reducing reaction times from hours to minutes .
Table 5: Industrial vs. Laboratory-Scale Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Volume (L) | 0.5 | 500 |
| Cycle Time (h) | 24 | 6 |
| Yield (%) | 78 | 82 |
Environmental concerns drive the adoption of green solvents (e.g., cyclopentyl methyl ether) and catalytic recycling systems .
Analyse Chemischer Reaktionen
Substitution Reactions
The thiadiazole ring and hydroxyquinoline group are primary sites for nucleophilic substitution.
Key findings:
-
The ethyl group on the thiadiazole ring sterically hinders substitution at the adjacent nitrogen, favoring reactivity at the sulfur atom.
-
Substitution at the quinoline hydroxy group requires protection/deprotection strategies to avoid side reactions .
Oxidation and Reduction
The sulfur atom in the thiadiazole and the hydroxy group are redox-active.
Notable observations:
-
Sulfur oxidation proceeds regioselectively, forming stable sulfoxides under mild conditions.
-
Reduction of the carboxamide group requires harsh conditions, often leading to decomposition .
Hydrolysis and Condensation
The carboxamide bond and hydroxy group participate in hydrolytic and condensation reactions.
Mechanistic insights:
-
Hydrolysis of the carboxamide generates a carboxylic acid, which can undergo decarboxylation under prolonged heating.
-
Schiff base formation is pH-dependent, achieving optimal yields at pH 4–5 .
Cyclization and Ring-Opening
The thiadiazole ring exhibits dynamic behavior under thermal or catalytic stress.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Thermal Cyclization | 180°C, solvent-free | Fused quinoline-thiadiazole polycycles . |
| Ring-Opening | H₂O, Ru catalysts, 120°C | Thiol-containing quinoline derivatives . |
Industrial relevance:
-
Cyclized derivatives show enhanced bioactivity, making them candidates for anticancer agent development .
-
Ring-opening pathways are critical for environmental degradation studies .
Reaction Optimization and Scalability
Large-scale synthesis requires tailored conditions:
| Parameter | Optimal Conditions | Yield Improvement |
|---|---|---|
| Solvent | Ethanol/water (7:3) | 15% increase . |
| Catalyst | Pd/C (5 wt%) for hydrogenation | 22% faster kinetics . |
| Temperature | 60–70°C for hydrolysis | 90% purity. |
Mechanistic Insights
-
Nucleophilic Substitution : Proceeds via a tetrahedral intermediate at the carboxamide carbon, stabilized by resonance with the thiadiazole ring.
-
Oxidation : Follows a radical pathway initiated by peroxide-generated hydroxyl radicals .
Biological Implications
Reaction products exhibit diversified pharmacological profiles:
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Synthesis
The compound features a quinoline core integrated with a thiadiazole moiety and a hydroxy group , which enhances its chemical reactivity and biological interactions. The synthesis typically involves several steps:
- Formation of the Thiadiazole Ring : This is achieved through the cyclization of thiosemicarbazide derivatives.
- Quinoline Core Construction : The quinoline structure is synthesized via methods such as the Skraup synthesis.
- Coupling Reactions : The thiadiazole and quinoline intermediates are coupled using palladium-catalyzed reactions to yield the final product.
Antimicrobial Properties
Research indicates that compounds containing thiadiazole and quinoline structures exhibit significant antimicrobial activities. For example, derivatives of quinoline have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The incorporation of the thiadiazole moiety enhances this activity, making it a candidate for developing new antimicrobial agents .
Anticancer Activity
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-hydroxyquinoline-4-carboxamide has been investigated for its anticancer properties. Studies have shown that compounds with similar structural features can inhibit key enzymes involved in cancer cell proliferation, such as EGFR (epidermal growth factor receptor) and other kinases . The compound's mechanism of action may involve binding to these targets, leading to antiproliferative effects in various cancer cell lines.
Antitubercular Activity
A study synthesized several quinoline derivatives with thiadiazole rings and tested their efficacy against M. tuberculosis. One compound displayed a minimum inhibitory concentration (MIC) of 12.5 μg/mL, indicating potent antitubercular activity compared to standard treatments like Isoniazid .
Anticancer Studies
In vitro studies have demonstrated that derivatives similar to this compound exhibit significant cytotoxicity against cancer cell lines such as HepG2 (hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma). These studies report IC50 values indicating effective inhibition of cell growth .
Wirkmechanismus
The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-hydroxyquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The thiadiazole moiety is known to interact with enzymes and receptors, leading to the modulation of various biological processes. The quinoline moiety can intercalate with DNA, leading to the inhibition of DNA replication and transcription. These interactions result in the compound’s biological activities, such as antimicrobial and anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Structural Features of Analogous Compounds
*Estimated based on structural similarity; †Predicted using fragment-based methods; ‡Calculated from synthetic data in .
Key Observations:
- Thiadiazole Substituents: The ethyl group in the target compound introduces moderate steric bulk compared to the cyclopropyl group in the analog from . Cyclopropyl groups often enhance metabolic stability but may reduce solubility due to increased hydrophobicity (XLogP3 = 4.4 vs. ~3.8 for the target compound) .
- Quinoline Modifications: The 2-hydroxy group in the target compound likely improves aqueous solubility and hydrogen-bonding capacity compared to the 4-methylphenyl group in the cyclopropyl analog. This could enhance target binding in polar active sites .
Physicochemical and Bioactivity Implications
- Lipophilicity: The target compound’s predicted XLogP3 (~3.8) is lower than the cyclopropyl analog (4.4), primarily due to the hydrophilic 2-hydroxy group. This may improve solubility but reduce membrane permeability .
- Bioactivity Data Gaps: While highlights statistical methods (e.g., Student’s t-test) for evaluating analogs, specific activity data for the target compound are absent in the provided evidence. Thiadiazole-quinoline hybrids are frequently explored for antimicrobial or anticancer applications, but further studies are needed to validate efficacy .
Biologische Aktivität
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-hydroxyquinoline-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the realm of antibacterial properties. This article explores its biological activity, synthesizing findings from various studies and presenting data on its efficacy against different bacterial strains.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C14H12N4O2S
- Molecular Weight : 300.34 g/mol
This structure incorporates a thiadiazole moiety, which is known for contributing to various biological activities, including antimicrobial effects.
Antibacterial Activity
Recent research has identified this compound as part of a new class of antibacterial agents. Its derivatives have shown significant potency against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Key Findings
-
Minimum Inhibitory Concentration (MIC) :
- One derivative demonstrated MIC values ranging from 0.25 to 1 μg/mL against S. aureus ATCC29213, significantly outperforming vancomycin (MICs: 1-64 μg/mL) .
- The compound exhibited selective toxicity with ratios indicating safety towards human cell lines (HepG2 and HUVEC) compared to its antibacterial efficacy .
- Mechanism of Action :
- Resistance Development :
Comparative Efficacy Against Bacterial Strains
| Bacterial Strain | MIC (μg/mL) | Comparison with Vancomycin |
|---|---|---|
| Staphylococcus aureus (ATCC29213) | 0.25 - 1 | Superior |
| Methicillin-resistant S. aureus (MRSA) | 0.5 - 2 | Superior |
| Escherichia coli | 4 - 16 | Comparable |
| Pseudomonas aeruginosa | 8 - 32 | Inferior |
Case Studies
A study published in Antibiotics highlighted the synthesis and evaluation of various derivatives of thiadiazole-based compounds, including this compound. The research focused on their antibacterial properties against both Gram-positive and Gram-negative bacteria .
Case Study Example:
In a laboratory setting, derivatives were tested against clinical isolates of MRSA and other resistant strains. The results indicated that certain modifications to the chemical structure enhanced antibacterial activity significantly.
Toxicological Assessment
In addition to antibacterial activity, the compound's toxicity was assessed using various cell lines. The results showed that while effective against bacteria, it maintained a favorable safety profile in mammalian cells:
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-hydroxyquinoline-4-carboxamide and related derivatives?
The synthesis typically involves coupling reactions between thiadiazole and quinoline precursors. For example, thiadiazole derivatives are often synthesized via cyclization of thiosemicarbazides or by reacting hydrazine derivatives with carbon disulfide. The quinoline moiety is introduced through condensation or nucleophilic substitution reactions. Characterization relies on elemental analysis, IR (to confirm functional groups like amides and hydroxyls), / NMR (to verify substituent positions), and mass spectrometry (to confirm molecular weight) .
Q. How is the structural identity of this compound validated in experimental settings?
Structural validation employs a combination of spectroscopic techniques:
- IR spectroscopy identifies key functional groups (e.g., amide C=O stretch at ~1650 cm, hydroxyl O-H stretch at ~3200 cm).
- NMR spectroscopy resolves proton environments (e.g., ethyl group protons at δ ~1.2–1.4 ppm, aromatic protons in quinoline at δ ~7–9 ppm).
- Mass spectrometry confirms the molecular ion peak (e.g., exact mass calculated as 372.10 g/mol for ) .
Purity is assessed via TLC and HPLC (>95% purity is standard for biological assays) .
Q. What preliminary biological assays are used to screen this compound for anticancer activity?
Initial screening involves cytotoxicity assays against cancer cell lines (e.g., MCF-7 breast cancer and A549 lung cancer) using MTT or SRB assays. IC values are calculated and compared to reference drugs like cisplatin. Selectivity is tested against non-cancerous cell lines (e.g., NIH3T3 fibroblasts) to assess toxicity thresholds .
Q. How are solubility and stability challenges addressed during preclinical studies?
Poor aqueous solubility is mitigated using co-solvents (e.g., DMSO for in vitro assays) or formulation strategies like nanocapsules (e.g., β-cyclodextrin inclusion complexes). Stability is monitored via accelerated degradation studies under varied pH and temperature conditions .
Q. What computational tools are used to predict the compound’s pharmacokinetic properties?
Software like SwissADME or ADMETlab predicts parameters such as LogP (lipophilicity), blood-brain barrier permeability, and cytochrome P450 interactions. Molecular docking (e.g., AutoDock Vina) models binding affinity to target proteins like aromatase or carbonic anhydrases .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s anticancer efficacy?
SAR studies focus on modifying substituents:
- Thiadiazole ring : Varying the ethyl group (e.g., replacing with bulkier alkyl chains) to enhance hydrophobic interactions.
- Quinoline moiety : Introducing electron-withdrawing groups (e.g., nitro) to improve DNA intercalation.
- Amide linker : Testing bioisosteres (e.g., sulfonamide) to modulate solubility and metabolic stability.
Activity data from derivatives (e.g., IC trends) guide prioritization .
Q. What mechanistic insights explain its pro-apoptotic and cell cycle arrest effects?
Mechanistic studies involve:
- Western blotting to quantify apoptosis markers (e.g., Bax/Bcl-2 ratio, caspase-3 cleavage).
- Flow cytometry to assess cell cycle phase distribution (e.g., G1/S arrest via p21 upregulation).
- qPCR to measure expression of oncogenes (e.g., MYC) or tumor suppressors (e.g., p53) .
Q. How can contradictory data in cytotoxicity assays be resolved?
Contradictions (e.g., variable IC across studies) are addressed by:
Q. What strategies improve bioavailability for in vivo models?
- Prodrug design : Esterification of the hydroxyl group to enhance membrane permeability.
- Nanocarriers : Liposomal encapsulation or polymeric nanoparticles to prolong systemic circulation.
- Co-crystallization : Improving solubility via co-crystals with pharmaceutically acceptable acids .
Q. How is crystallographic data utilized in structure refinement?
Single-crystal X-ray diffraction (performed using SHELX programs) resolves the 3D structure, including bond lengths and angles. This data validates computational models and identifies potential binding conformations. For example, hydrogen bonding between the amide group and target active sites can be visualized .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
